1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-15-5-3-12(4-6-15)18-16(21)19-13-8-10-20-14(11-13)7-9-17-20/h3-11H,2H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBRPFFUWYPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-ethoxyaniline with pyrazolo[1,5-a]pyridine-5-carboxylic acid under appropriate conditions to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with additional hydrogen atoms.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activities. A study evaluated the compound's efficacy against various cancer cell lines, demonstrating notable inhibition of cell proliferation. The mechanism of action is believed to involve the modulation of key signaling pathways associated with tumor growth and survival.
- Case Study : In vitro assays showed that 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea effectively inhibited the growth of A549 lung cancer cells, with IC50 values comparable to established chemotherapeutics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting kinases involved in various signaling pathways that regulate cellular processes.
- Case Study : A recent study highlighted its selectivity for inhibiting activin receptor-like kinases (ALKs), which are implicated in fibrotic diseases and cancer progression . The inhibition of these kinases could lead to novel therapeutic strategies for treating such conditions.
Potential Applications in Drug Design
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate multiple biological targets suggests potential applications in:
- Cancer Therapy : Targeting specific cancer cell lines and pathways.
- Inflammatory Diseases : As an anti-inflammatory agent by inhibiting relevant kinases.
- Neurological Disorders : Exploring its effects on neuroprotective pathways.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (BJ41757)
- CAS : 2034338-97-9
- Formula : C₁₄H₁₁FN₄O
- Molecular Weight : 270.2617 g/mol
- Key Difference : Replacement of the 4-ethoxy group with a smaller, electronegative fluorine atom at the para position.
- Fluorine’s electron-withdrawing effect may alter electronic properties of the aryl ring, affecting binding interactions with target proteins.
1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- CAS: Not fully accessible (JavaScript-dependent data in ).
- Key Difference : Ortho- and para-difluoro substitution on the phenyl ring.
- Implications: Increased steric hindrance and altered electronic effects compared to mono-substituted analogs. May influence metabolic stability or target selectivity due to enhanced rigidity .
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine (Pir-14-5c) .
- Key Difference : Replacement of pyridine in the fused bicyclic core with pyrimidine (two nitrogen atoms vs. one).
- Bulkier substituents (e.g., trifluoromethylphenyl) may increase lipophilicity and membrane permeability.
Urea Linkage Modifications
(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea Hydrochloride
- Key Difference : Chlorine substituents on both aryl and heterocyclic groups, with a methoxyethyl side chain.
- Implications :
- Chlorine’s electron-withdrawing effect may stabilize the urea moiety against hydrolysis.
- The hydrochloride salt form improves aqueous solubility for in vivo applications.
Structural and Functional Comparison Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea?
- Methodological Answer : The synthesis typically involves a multi-step approach. First, the pyrazolo[1,5-a]pyridine core is prepared via cycloaddition or condensation reactions, as seen in related pyrazolo-pyrimidine syntheses (e.g., microwave-assisted methods for analogous heterocycles) . The urea linkage is then formed by reacting an isocyanate derivative of 4-ethoxyphenyl with the amino group on the pyrazolo[1,5-a]pyridine intermediate. Critical steps include optimizing reaction time, temperature (often 80–100°C), and solvent polarity (e.g., DMF or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high purity .
Q. How can the compound be characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires a combination of /-NMR (to verify substituent positions and urea linkage), high-resolution mass spectrometry (HRMS) for molecular weight validation, and single-crystal X-ray diffraction. For crystallography, slow evaporation of a hexane/ethyl acetate solution yields suitable crystals. Refinement parameters (e.g., R factor < 0.06) and hydrogen-bonding patterns should be analyzed to confirm stereoelectronic properties .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., TRK or PARG targets, as seen in structurally related pyrazolo-pyridine derivatives) using enzymatic activity kits (e.g., ADP-Glo™) . Cell-based viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HCT-116 or MCF-7) can assess antiproliferative activity. Dose-response curves (IC values) and selectivity indices should be calculated against non-cancerous cells (e.g., HEK-293) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective formation of the pyrazolo[1,5-a]pyridine core?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects and catalyst choice. For example, using Pd-mediated cross-coupling or copper-catalyzed cycloadditions (e.g., Huisgen reactions) directs substituent placement . Solvent polarity (e.g., DMSO for polar intermediates) and microwave-assisted heating (100–120°C, 30–60 min) enhance reaction efficiency and selectivity, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses . Monitor reaction progress via TLC or LC-MS to isolate the desired regioisomer.
Q. How should contradictory bioactivity data across studies be analyzed?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line genetic backgrounds. Validate findings using orthogonal assays:
- Compare enzymatic vs. cell-based activity to distinguish target inhibition from off-target effects.
- Perform knock-down/knock-out experiments (CRISPR or siRNA) to confirm target dependency.
- Cross-reference with structural analogs (e.g., pyrazolo[1,5-a]pyrimidines in ) to identify critical pharmacophores .
Q. What strategies are effective for elucidating the compound’s mechanism of kinase inhibition?
- Methodological Answer : Use a combination of:
- Enzymatic assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Structural biology : Co-crystallize the compound with the kinase domain (e.g., TRK) to identify binding motifs .
- Computational docking : AutoDock Vina or Schrödinger Suite can predict binding poses, validated by mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How can the compound’s stability be evaluated under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Metabolic stability : Perform microsomal assays (human liver microsomes) with NADPH cofactor; quantify parent compound loss using LC-MS/MS .
Q. What approaches are recommended for designing analogs with improved pharmacokinetic properties?
- Methodological Answer : Focus on:
- Bioisosteric replacement : Substitute the ethoxy group with metabolically stable moieties (e.g., trifluoromethoxy) .
- Prodrug strategies : Mask polar groups (e.g., urea) as esters or carbamates to enhance oral bioavailability.
- SAR studies : Systematically vary substituents on the pyrazolo[1,5-a]pyridine and phenyl rings, prioritizing logP values between 2–4 for optimal membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
